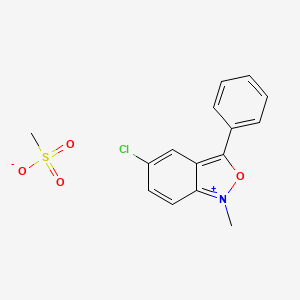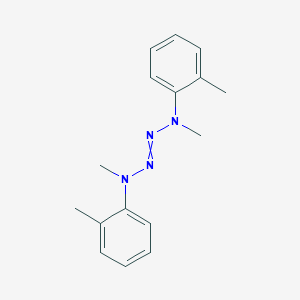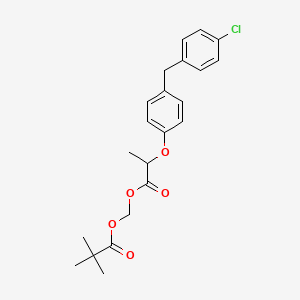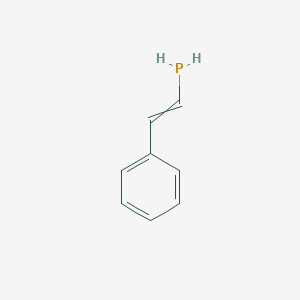![molecular formula C10H17N3O B14481082 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide CAS No. 65322-52-3](/img/structure/B14481082.png)
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a dihydropyridine ring, which is a common motif in many biologically active molecules, including calcium channel blockers used in medicine.
准备方法
The synthesis of 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of a dihydropyridine precursor with 2-(dimethylamino)ethylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to optimize the production process.
化学反应分析
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where reagents like alkyl halides can introduce new functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting calcium channels.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, affecting the flow of calcium ions across cell membranes. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release.
相似化合物的比较
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. While these compounds share a similar core structure, this compound may exhibit unique properties due to the presence of the dimethylaminoethyl group, which can influence its pharmacokinetic and pharmacodynamic profiles.
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
These compounds are primarily used in the treatment of cardiovascular diseases, highlighting the potential therapeutic relevance of this compound.
属性
CAS 编号 |
65322-52-3 |
|---|---|
分子式 |
C10H17N3O |
分子量 |
195.26 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)ethyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C10H17N3O/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14/h3,5,8H,4,6-7H2,1-2H3,(H2,11,14) |
InChI 键 |
PSGMHXRHIMFJHT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C=CCC(=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)




![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)

